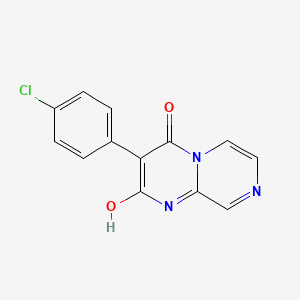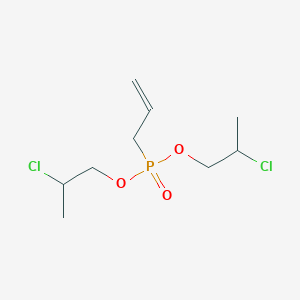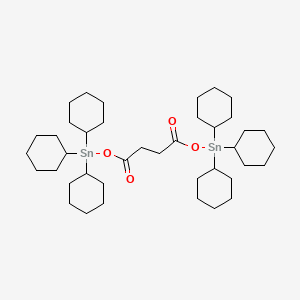
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclohexyl groups and tin atoms, making it a compound of interest in various fields of research and industry .
準備方法
The synthesis of 1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane involves multiple steps. The synthetic routes typically include the reaction of cyclohexyl derivatives with tin-based reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
化学反応の分析
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different tin-containing species.
Substitution: The cyclohexyl groups can be substituted with other functional groups using appropriate reagents and conditions
科学的研究の応用
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane involves its interaction with molecular targets through its tin atoms and cyclohexyl groups. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
類似化合物との比較
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane can be compared with similar compounds such as:
- 1,2-Bis(2-mercaptoethoxy)ethane
- 1,8-Dimercapto-3,6-dioxaoctane
- Ethylene Glycol Bis(2-mercaptoethyl) Ether
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
特性
CAS番号 |
13137-53-6 |
|---|---|
分子式 |
C40H70O4Sn2 |
分子量 |
852.4 g/mol |
IUPAC名 |
bis(tricyclohexylstannyl) butanedioate |
InChI |
InChI=1S/6C6H11.C4H6O4.2Sn/c6*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h6*1H,2-6H2;1-2H2,(H,5,6)(H,7,8);;/q;;;;;;;2*+1/p-2 |
InChIキー |
HYXWTSVCKZZDIG-UHFFFAOYSA-L |
正規SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)CCC(=O)O[Sn](C4CCCCC4)(C5CCCCC5)C6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


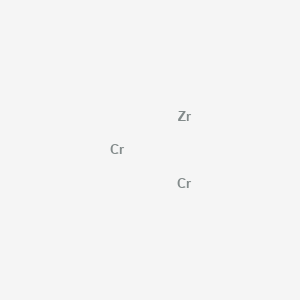
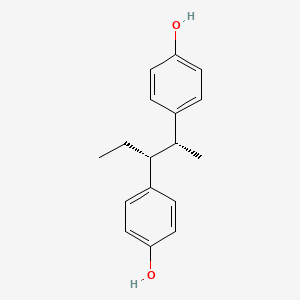
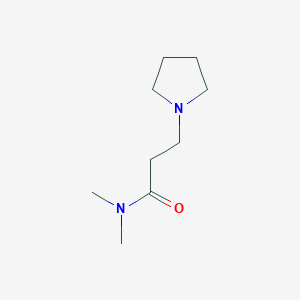
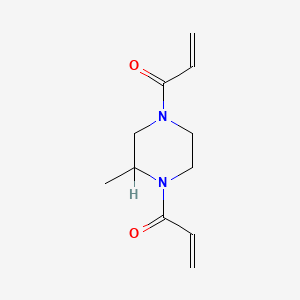
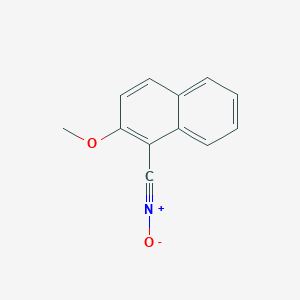

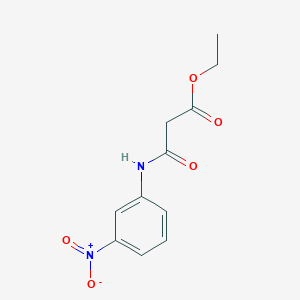
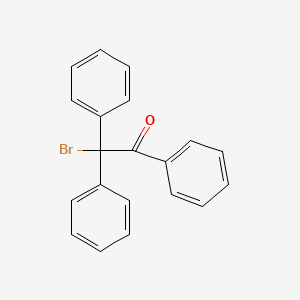
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)

